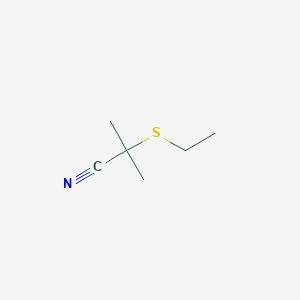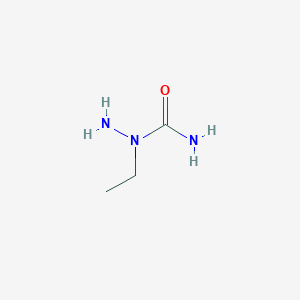
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile
Vue d'ensemble
Description
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-mercaptoimidazole share structural similarities and are used in similar applications.
Pyrazine derivatives: Compounds such as 2-chloropyrazine and 2-aminopyrazine are structurally related and exhibit comparable reactivity.
Uniqueness
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is unique due to the combination of the imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole or pyrazine derivatives .
Propriétés
Formule moléculaire |
C9H7N5S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S/c1-14-5-4-13-9(14)15-8-7(6-10)11-2-3-12-8/h2-5H,1H3 |
Clé InChI |
XJAIGOZPGKHJFE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SC2=NC=CN=C2C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8648233.png)




![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)






